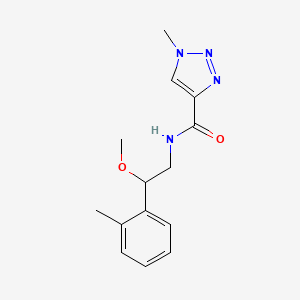

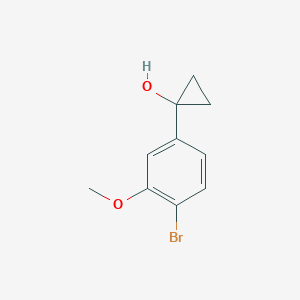

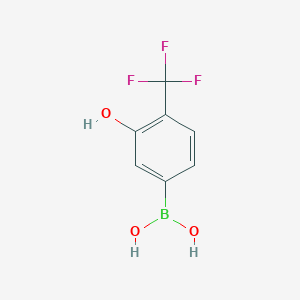

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as BAY-1895344, is a novel small molecule inhibitor of the protein kinase MELK (Maternal Embryonic Leucine Zipper Kinase). MELK is a serine/threonine kinase that is overexpressed in various cancers, including breast, ovarian, and glioblastoma, and has been implicated in the regulation of cell proliferation, survival, and stemness.

Mécanisme D'action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the inhibition of MELK kinase activity, leading to the disruption of cell cycle progression and induction of apoptosis. MELK has been shown to phosphorylate various proteins involved in cell cycle regulation, such as CDC25B, CDC25C, and CDK1, and to activate the AKT and ERK signaling pathways, which are involved in cell survival and proliferation. Therefore, the inhibition of MELK by N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide results in the downregulation of these pathways and the activation of pro-apoptotic proteins, such as BAX and caspase-3.

Biochemical and Physiological Effects:

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, as well as to reduce the expression of stem cell markers, such as CD44 and ALDH1. In addition, it has been demonstrated to inhibit the migration and invasion of cancer cells, suggesting its potential use as an anti-metastatic agent. However, N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been reported to induce autophagy, a cellular process that can promote cell survival or death depending on the context, which may limit its efficacy as a cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a potent and selective inhibitor of MELK kinase activity, with an IC50 of 15 nM. It has good pharmacokinetic properties, with a half-life of approximately 5 hours in mice and a favorable safety profile. However, N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not soluble in water and requires the use of organic solvents, such as DMSO or ethanol, for in vitro experiments. In addition, the off-target effects of N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide on other kinases, such as Aurora kinases and FLT3, should be taken into consideration when interpreting the results of experiments.

Orientations Futures

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is currently in preclinical development for the treatment of various cancers, and its efficacy and safety are being evaluated in animal models. In addition, the potential use of N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in combination with other therapies, such as chemotherapy and immunotherapy, is being investigated. Moreover, the identification of biomarkers that can predict the response of cancer cells to N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide may help to select patients who are most likely to benefit from this therapy. Finally, the development of more soluble and bioavailable analogs of N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide may improve its clinical utility.

Méthodes De Synthèse

The synthesis of N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide was reported by Bayer AG in 2018. The starting material was 4-bromo-2-fluoroaniline, which was reacted with 4-chloro-6-(oxan-4-yl)pyrimidine-2-carboxylic acid in the presence of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to give the intermediate 4-bromo-2-fluoro-N-(6-(oxan-4-yl)pyrimidin-4-yl)aniline. This intermediate was then reacted with ethyl chloroformate and triethylamine to yield N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.

Applications De Recherche Scientifique

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and glioblastoma, in vitro and in vivo. In addition, it has been demonstrated to reduce the number of cancer stem cells, which are thought to be responsible for tumor initiation, maintenance, and recurrence. Moreover, N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting its potential use in combination with these treatments.

Propriétés

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrFN3O2/c17-11-1-2-13(12(18)7-11)21-16(22)15-8-14(19-9-20-15)10-3-5-23-6-4-10/h1-2,7-10H,3-6H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWASWWMPQHYHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

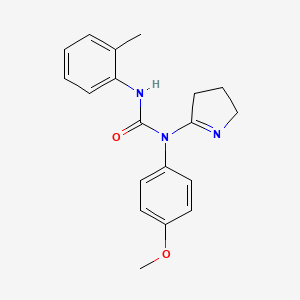

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2763867.png)

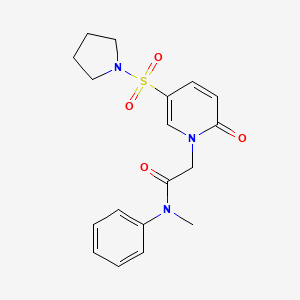

![6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2763883.png)

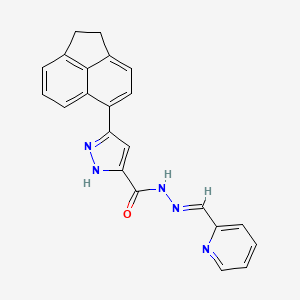

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2763888.png)